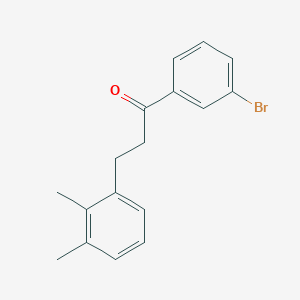

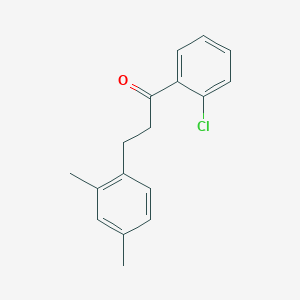

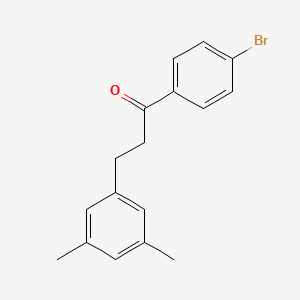

3-Bromo-4'-piperidinomethyl benzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of brominated benzophenone derivatives often involves multi-step reactions starting from simpler aromatic compounds. For instance, a natural product with a brominated benzophenone structure was synthesized from (3-bromo-4,5-dimethoxyphenyl)methanol in five steps with an overall yield of 34% . Another synthesis route for a pentamethoxyl benzophenone derivative involved a methylation reaction followed by a Friedel-Crafts reaction, yielding the final product in high yield . These methods suggest that the synthesis of "3-Bromo-4'-piperidinomethyl benzophenone" could similarly involve halogenation and methylation steps, possibly followed by a reaction with a piperidine derivative.

Molecular Structure Analysis

The molecular structure of brominated benzophenone derivatives can be elucidated using various spectroscopic techniques such as IR, UV, EIMS, 13C NMR, and 1H NMR . X-ray diffraction studies can also determine the absolute configuration of related compounds, as seen in the case of brominated piperidinecarboxylic acid hydrobromides . These techniques would likely be applicable in analyzing the molecular structure of "3-Bromo-4'-piperidinomethyl benzophenone."

Chemical Reactions Analysis

Brominated benzophenone derivatives can participate in various chemical reactions. For example, 2-(bromomethyl)benzophenone can be converted into naphthalene derivatives through a mechanism involving the generation of isobenzofurans . Additionally, brominated benzene derivatives have been used in Wittig-Horner reactions to synthesize compounds with fluorescence properties . These reactions highlight the reactivity of brominated benzophenones and suggest that "3-Bromo-4'-piperidinomethyl benzophenone" could also be a versatile intermediate in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzophenone derivatives can vary. For instance, the fluorescence properties of these compounds can be investigated in both solution and solid states, with some showing aggregation-induced emission (AIE) characteristics . The solubility, melting points, and other physical properties would depend on the specific substituents and structure of the benzophenone derivative. The properties of "3-Bromo-4'-piperidinomethyl benzophenone" would need to be determined experimentally, but it is likely to exhibit similar characteristics to those of related compounds.

Wissenschaftliche Forschungsanwendungen

UV Protection and Photodegradation Prevention

Benzophenone-3, also known as BP-3, is predominantly utilized in various personal care products and plastics to provide protection against ultraviolet light. This chemical is instrumental in preventing photodegradation, thereby extending the longevity and effectiveness of these products. Recent studies have focused on the chemical oxidation process of BP-3, revealing significant insights into its degradation pathways and the influence of various environmental factors (Cao et al., 2021).

Environmental Impact and Degradation Mechanisms

With the widespread use of benzophenone derivatives, particularly BP-3, in cosmetic products, there's an increased presence of these compounds in aquatic environments. This prevalence poses potential risks to water quality and human health. Research has delved into the oxidation of BP-3 by different agents, exploring reaction kinetics, degradation products, and overall removal efficiency, providing insights into mitigating its environmental impact (Yang & Ying, 2013).

Safety and Hazards

Eigenschaften

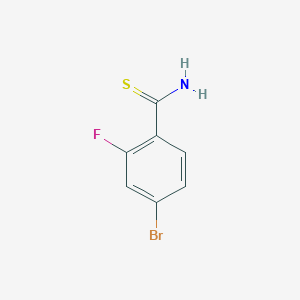

IUPAC Name |

(3-bromophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrNO/c20-18-6-4-5-17(13-18)19(22)16-9-7-15(8-10-16)14-21-11-2-1-3-12-21/h4-10,13H,1-3,11-12,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZNNOKIXLKJBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642686 |

Source

|

| Record name | (3-Bromophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4'-piperidinomethyl benzophenone | |

CAS RN |

898771-29-4 |

Source

|

| Record name | Methanone, (3-bromophenyl)[4-(1-piperidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1293196.png)